molecular formula C14H24N4S B5711207 N-cyclohexyl-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea

N-cyclohexyl-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea

Cat. No. B5711207
M. Wt: 280.43 g/mol
InChI Key: ZCRKGTPXGJQUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea is not fully understood. However, it has been proposed that this compound may act as an inhibitor of various enzymes and proteins involved in disease pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to have anti-inflammatory, anticancer, and antidiabetic properties. In agriculture, it has been shown to have herbicidal and fungicidal properties. In materials science, it has been shown to have potential applications in the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea in lab experiments is its potential to act as a potent inhibitor of enzymes and proteins involved in disease pathways. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-cyclohexyl-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea. One of the future directions is the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. Another future direction is the investigation of its potential as a herbicide and fungicide in agriculture. In materials science, future directions may include the investigation of its potential applications in the synthesis of novel materials. Furthermore, the investigation of its mechanism of action and toxicity may provide insights into its potential applications in various fields.

Synthesis Methods

N-cyclohexyl-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea can be synthesized using various methods. One of the commonly used methods involves the reaction of cyclohexyl isocyanate with 1-ethyl-3,5-dimethylpyrazole-4-carbodithioic acid S-methyl ester. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified using column chromatography. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

N-cyclohexyl-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiourea has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. In agriculture, it has been studied as a potential herbicide and fungicide. In materials science, it has been investigated for its potential applications in the synthesis of novel materials.

properties

IUPAC Name

1-cyclohexyl-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4S/c1-4-18-11(3)13(10(2)17-18)16-14(19)15-12-8-6-5-7-9-12/h12H,4-9H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRKGTPXGJQUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=S)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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